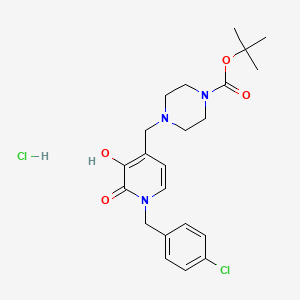
Vemurafenib-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vemurafenib-d5 is a deuterated form of vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. This compound is designed to inhibit the activity of the mutated BRAF kinase, which plays a crucial role in the proliferation of cancer cells. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of vemurafenib due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d5 involves the incorporation of deuterium atoms into the molecular structure of vemurafenib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethylacetamide as a solvent, which facilitates the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
Aplicaciones Científicas De Investigación
Vemurafenib-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of vemurafenib in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying potential metabolites of vemurafenib.
Drug Interactions: Assessing potential interactions with other drugs and their impact on the efficacy and safety of vemurafenib.
Cancer Research: Exploring the efficacy of vemurafenib in treating different types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Mecanismo De Acción
Vemurafenib-d5 exerts its effects by selectively inhibiting the mutated BRAF kinase, specifically the V600E mutation. This inhibition blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival . By targeting this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dabrafenib: Another BRAF inhibitor used in the treatment of melanoma with the BRAF V600E mutation.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Cobimetinib: Another MEK inhibitor used in combination with vemurafenib for treating melanoma.
Uniqueness of Vemurafenib-d5
This compound is unique due to its deuterated nature, which provides several advantages in research and clinical applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, allowing for more accurate pharmacokinetic studies and reducing the potential for drug interactions .
Propiedades
Fórmula molecular |
C23H18ClF2N3O3S |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2 |
Clave InChI |
GPXBXXGIAQBQNI-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
SMILES canónico |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)






![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)

![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
